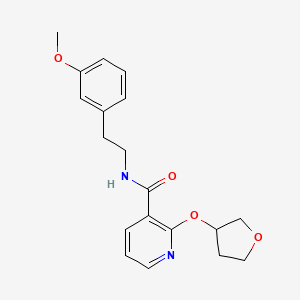

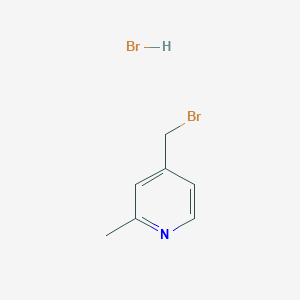

![molecular formula C9H13N5O B2858683 1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200107-79-3](/img/structure/B2858683.png)

1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-based compounds have been successfully used for the construction of a large variety of architectures with different properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H NMR, 13C NMR, and GC-MS . For instance, the molecular structures of some palladium coordination complexes were determined by single crystal X-ray structure analysis .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary depending on their structure. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Root Growth Stimulant

Among the synthesized new 1,2,4-triazol derivatives, some could be applied as a new agro-chemical, functioning as a root growth stimulant . These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling the primary root development .

Antibacterial Activity

Compounds with a pyrazole scaffold, like the one , have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.

Anti-inflammatory Activity

Pyrazole-based compounds have also been reported to show anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Anti-cancer Activity

Another noteworthy biological property of pyrazole-based compounds is their anti-cancer activity . This suggests potential applications in cancer therapy.

Analgesic Activity

Compounds with a pyrazole scaffold have been found to exhibit analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.

Anticonvulsant Activity

Pyrazole-based compounds have also been reported to show anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.

Anthelmintic Activity

Compounds with a pyrazole scaffold have been found to exhibit anthelmintic (anti-parasitic) properties . This makes them potentially useful in the treatment of parasitic worm infections.

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and proteins .

Mode of Action

For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

For instance, pyrazole-based compounds have been reported to exhibit antileishmanial and antimalarial activities, suggesting their involvement in the biochemical pathways related to these diseases .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have high solubility and good bioavailability .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

特性

IUPAC Name |

2,5-dimethyl-4-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUMUSNVAFJLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CCN2C=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

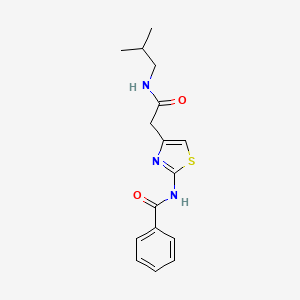

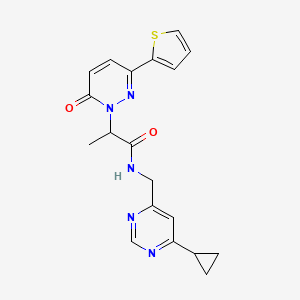

![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858604.png)

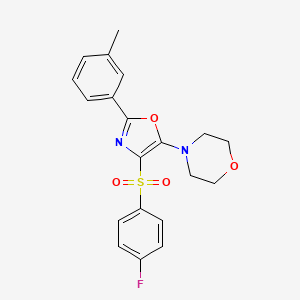

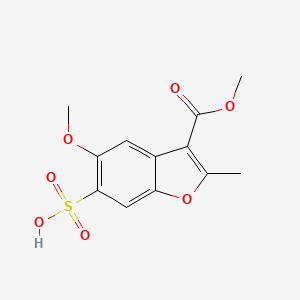

![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)

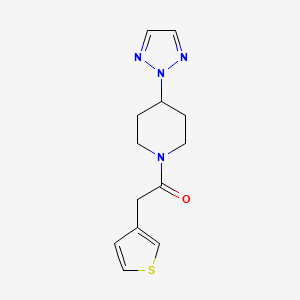

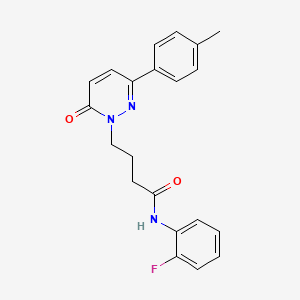

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)